Ralimetinib
概要
説明
Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .
Molecular Structure Analysis
Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of Ralimetinib bound to EGFR has been solved and is available in the Protein Data Bank .Physical And Chemical Properties Analysis
Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .科学的研究の応用
1. Ralimetinib as a p38 MAPK Inhibitor for Advanced Cancer
Ralimetinib, identified as LY2228820 dimesylate, is a selective inhibitor of p38 MAPK, a kinase regulating cytokine production in tumor environments. It has been studied for its safety and tolerability in patients with advanced cancer, both as a single agent and in combination with tamoxifen. This Phase I study demonstrated ralimetinib's acceptable safety and pharmacokinetics, marking its potential in cancer treatment, though responses were limited to stable disease in a subset of patients (Patnaik et al., 2015).
2. Ralimetinib in Combination with Chemotherapy for Ovarian Cancer
A Phase 1b/2 clinical trial assessed ralimetinib combined with gemcitabine and carboplatin in patients with recurrent platinum-sensitive epithelial ovarian cancer. The study indicated a modest improvement in progression-free survival (PFS) with the addition of ralimetinib, although secondary objectives like median overall survival and overall response rate were not statistically significant (Vergote et al., 2019).
3. Ralimetinib's Unexpected Mechanism of Action
Interestingly, a study found that ralimetinib's anti-cancer activity might be due to its ability to inhibit EGFR, rather than its primary target, p38α. This suggests that EGFR mutation status could be a valuable biomarker in clinical trials involving ralimetinib, highlighting the complexity of drug mechanisms in oncology (Bhattacharjee et al., 2022).
4. Ralimetinib in the Treatment of Glioblastoma
A Phase 1 trial investigated ralimetinib combined with radiotherapy and chemotherapy (temozolomide) for newly diagnosed glioblastoma patients. The study identified the maximum tolerated dose (MTD) of ralimetinib in this combination, with common dose-limiting toxicities being hepatic cytolysis and rash. This marks an exploration of ralimetinib's potential beyond traditional cancer types (Biau et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBBJCBDOEXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6 | |
Record name | Ralimetinib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ralimetinib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235456 | |
Record name | Ralimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ralimetinib | |
CAS RN |
862505-00-8 | |
Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ralimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ralimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11787 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ralimetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALIMETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。